molecular formula C10H13ClN2O B7937333 3-amino-5-chloro-N-(propan-2-yl)benzamide

3-amino-5-chloro-N-(propan-2-yl)benzamide

Cat. No.: B7937333
M. Wt: 212.67 g/mol
InChI Key: FBRPEVCVKBHSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloro-N-(propan-2-yl)benzamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and an isopropyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-chloro-N-(propan-2-yl)benzamide can be achieved through several steps:

Industrial Production Methods: In industrial settings, the synthesis may involve optimized reaction conditions to enhance yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-5-chloro-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel insecticides and herbicides

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to an enzyme’s active site, altering its activity and affecting downstream pathways .

Comparison with Similar Compounds

  • 2-Amino-5-chloro-N,3-dimethylbenzamide
  • 3-Amino-5-chloro-N-methylbenzamide
  • 3-Amino-5-chloro-N-ethylbenzamide

Comparison: 3-Amino-5-chloro-N-(propan-2-yl)benzamide is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties compared to its methyl or ethyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

3-amino-5-chloro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRPEVCVKBHSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.